molecular formula C14H17ClO4 B177509 Diethyl 2-(4-chlorophenyl)butanedioate CAS No. 108005-48-7

Diethyl 2-(4-chlorophenyl)butanedioate

Cat. No. B177509
M. Wt: 284.73 g/mol
InChI Key: OKFRLPHKPXFFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(4-chlorophenyl)butanedioate, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly used NSAIDs worldwide.

Mechanism Of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting the production of prostaglandins, Diethyl 2-(4-chlorophenyl)butanedioate reduces inflammation and pain.

Biochemical And Physiological Effects

Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are molecules that are involved in inflammation. In addition, Diethyl 2-(4-chlorophenyl)butanedioate has been shown to reduce the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of cartilage and other connective tissues. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, there are also limitations to its use. Diclofenac has been shown to have variable effects in different cell types and experimental systems, and its effects may be influenced by factors such as dose, duration of treatment, and route of administration.

Future Directions

There are several areas of future research that could be pursued with respect to Diethyl 2-(4-chlorophenyl)butanedioate. One area of interest is the development of new formulations of Diethyl 2-(4-chlorophenyl)butanedioate that could improve its efficacy and reduce its side effects. Another area of interest is the investigation of the potential use of Diethyl 2-(4-chlorophenyl)butanedioate in the treatment of neurological disorders, such as Alzheimer's disease. Finally, there is a need for further research to better understand the mechanisms underlying the anti-inflammatory and analgesic effects of Diethyl 2-(4-chlorophenyl)butanedioate.

Synthesis Methods

The synthesis of Diethyl 2-(4-chlorophenyl)butanedioate involves the reaction of 2-(4-chlorophenyl)acetic acid with thionyl chloride to form 2-(4-chlorophenyl)acetyl chloride. This intermediate is then reacted with diethyl malonate in the presence of a base to form diethyl 2-(4-chlorophenyl)butanedioate.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a variety of conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, Diethyl 2-(4-chlorophenyl)butanedioate has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

CAS RN

108005-48-7

Product Name

Diethyl 2-(4-chlorophenyl)butanedioate

Molecular Formula

C14H17ClO4

Molecular Weight

284.73 g/mol

IUPAC Name

diethyl 2-(4-chlorophenyl)butanedioate

InChI

InChI=1S/C14H17ClO4/c1-3-18-13(16)9-12(14(17)19-4-2)10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3

InChI Key

OKFRLPHKPXFFBE-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OCC

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OCC

Origin of Product

United States

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